3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. The benzofuran core is a common scaffold in many biologically active natural products and synthetic drugs, making it a popular target for drug design and development .
Mechanism of Action
Target of Action
The compound “3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide” could potentially interact with a variety of biological targets due to its complex structure. The benzofuran and phenylsulfonyl groups are common motifs in medicinal chemistry and are known to interact with various enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific biological target. Generally, the compound could bind to its target and modulate its activity, leading to downstream effects. The benzofuran and phenylsulfonyl groups could be involved in key interactions with the target .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound would affect. Based on its structure, it could potentially be involved in pathways related to the targets it interacts with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects would depend on the specific biological target and how this compound modulates its activity .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from a benzofuran precursor. One common synthetic route includes the following steps :
C–H Arylation: The benzofuran core undergoes palladium-catalyzed C–H arylation to introduce an aryl group at the C3 position.
Transamidation: The arylated benzofuran is then subjected to a one-pot, two-step transamidation procedure, which involves the formation of N-acyl-Boc-carbamates as intermediates.
Final Coupling: The phenylsulfonyl and butanamido groups are introduced through coupling reactions, typically using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core with a phenylsulfonyl and butanamido group, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-9-4-5-10-15(14)26-18)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVBCHWXYMOST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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